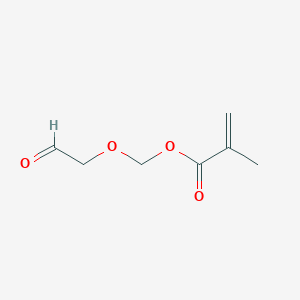
Methacrylic acid, carbomethoxymethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacrylic acid, carbomethoxymethyl ester, commonly known as CMMA, is a chemical compound that is widely used in scientific research. This compound is a derivative of methacrylic acid, which is a colorless liquid that is used in the production of polymers and resins. CMMA is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of CMMA is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophilic species to form new compounds. CMMA is also believed to be involved in the formation of crosslinks in hydrogels, which can affect their mechanical properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of CMMA. However, it is known to be toxic to cells at high concentrations, and exposure to CMMA can cause cell death. CMMA is also known to be a skin and eye irritant, and exposure to CMMA can cause skin and eye irritation.
Advantages and Limitations for Lab Experiments
CMMA has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective reagent for organic synthesis. CMMA is also stable under a wide range of conditions, making it easy to handle and store. However, CMMA is toxic at high concentrations, and care must be taken when handling this compound. Additionally, CMMA is not suitable for use in aqueous solutions, as it is insoluble in water.
Future Directions
There are several future directions for research on CMMA. One potential area of research is the development of new synthetic methods for CMMA and its derivatives. Another area of research is the application of CMMA in the production of new materials, such as hydrogels and polymers. Additionally, research on the toxicity and safety of CMMA is needed to ensure that this compound can be used safely in laboratory experiments.
Synthesis Methods
CMMA can be synthesized by the reaction of methacrylic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Scientific Research Applications
CMMA is commonly used in scientific research as a reagent in organic synthesis. It is used as a building block in the synthesis of various compounds, including polymers, resins, and pharmaceuticals. CMMA is also used as a crosslinking agent in the production of hydrogels, which have applications in drug delivery and tissue engineering.
properties
CAS RN |
13318-09-7 |
|---|---|
Product Name |
Methacrylic acid, carbomethoxymethyl ester |
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-oxoethoxymethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-6(2)7(9)11-5-10-4-3-8/h3H,1,4-5H2,2H3 |
InChI Key |
NRSZKYOGFLBOGH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCOCC=O |
Canonical SMILES |
CC(=C)C(=O)OCOCC=O |
Other CAS RN |
13318-09-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




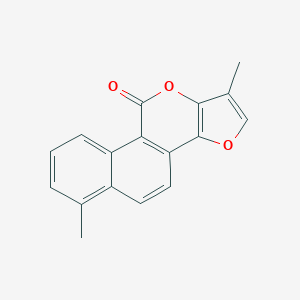
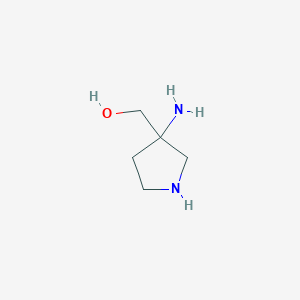


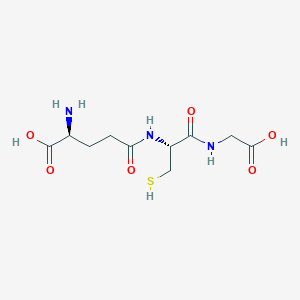
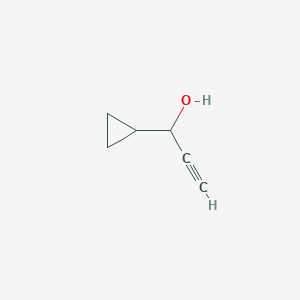


![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
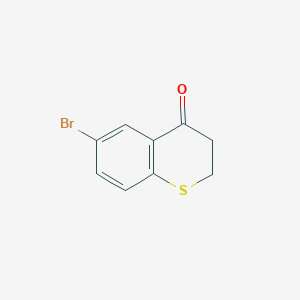
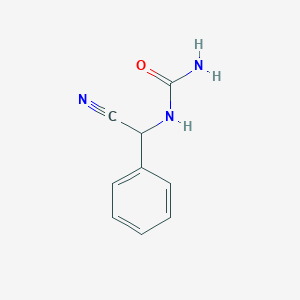

![9-Methoxy-5,6,11-trimethylpyrido[4,3-b]carbazole](/img/structure/B177326.png)